molecular formula C8H15NO2Si B14008382 Methyl 3,3-dimethyl-1,2,3,4-tetrahydro-1,3-azasiline-5-carboxylate

Methyl 3,3-dimethyl-1,2,3,4-tetrahydro-1,3-azasiline-5-carboxylate

Cat. No.: B14008382
M. Wt: 185.30 g/mol
InChI Key: PXBJWIGUXPSRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,3-dimethyl-1,2,3,4-tetrahydro-1,3-azasiline-5-carboxylate is a chemical compound with a unique structure that includes a tetrahydro-1,3-azasiline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3-dimethyl-1,2,3,4-tetrahydro-1,3-azasiline-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethyl-1,2,3,4-tetrahydro-1,3-azasiline-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions to prevent side reactions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and substituted amines.

Scientific Research Applications

Methyl 3,3-dimethyl-1,2,3,4-tetrahydro-1,3-azasiline-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 3,3-dimethyl-1,2,3,4-tetrahydro-1,3-azasiline-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound has a similar tetrahydro ring structure but differs in its functional groups.

    N,N′-Dimethylpropylene urea: Another compound with a similar core structure but different substituents.

Uniqueness

Methyl 3,3-dimethyl-1,2,3,4-tetrahydro-1,3-azasiline-5-carboxylate is unique due to its specific functional groups and the presence of the azasiline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H15NO2Si

Molecular Weight

185.30 g/mol

IUPAC Name

methyl 3,3-dimethyl-2,4-dihydro-1H-1,3-azasiline-5-carboxylate

InChI

InChI=1S/C8H15NO2Si/c1-11-8(10)7-4-9-6-12(2,3)5-7/h4,9H,5-6H2,1-3H3

InChI Key

PXBJWIGUXPSRGG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC[Si](C1)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.